3-Bromobutoxybenzene

Description

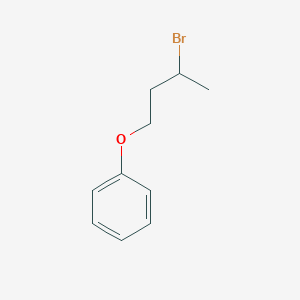

3-Bromobutoxybenzene (hypothetical structure: C₆H₅-O-(CH₂)₃Br) is a brominated aromatic ether featuring a butoxy chain substituted at the meta position of the benzene ring. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity in coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name |

3-bromobutoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMKPZQOPUIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Pathways

Core Disconnections

The target molecule, 3-bromobutoxybenzene (C₁₀H₁₃BrO), can be dissected into two primary fragments:

- Butoxybenzene : A benzene ring substituted with a butoxy group (-OC₄H₉).

- Bromine : Introduced at the meta position relative to the butoxy group.

Retrosynthetically, two strategies emerge:

- Path A : Bromination of preformed butoxybenzene.

- Path B : Alkylation of 3-bromophenol with a butylating agent.

Path A is preferred for scalability, as butoxybenzene is commercially available, while Path B offers better regiocontrol for bromine placement.

Friedel-Crafts Alkylation and Subsequent Bromination

Synthesis of Butoxybenzene

Butoxybenzene is synthesized via Williamson ether synthesis , reacting sodium phenoxide with 1-bromobutane:

$$ \text{PhONa} + \text{C}4\text{H}9\text{Br} \rightarrow \text{PhOC}4\text{H}9 + \text{NaBr} $$

Typical conditions involve refluxing in ethanol (12 h, 78°C), yielding 89–92%.

Regioselective Bromination

Electrophilic bromination of butoxybenzene requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to direct bromine to the meta position.

Procedure:

- Dissolve butoxybenzene (10 mmol) in anhydrous CH₂Cl₂ (50 mL).

- Add FeBr₃ (1.1 equiv) under nitrogen.

- Slowly add Br₂ (1.05 equiv) at 0°C.

- Stir for 6 h at 25°C, then quench with NaHSO₃.

Challenges:

Direct Electrophilic Substitution with Pre-functionalized Reagents

Bromine-Butoxy Coupling via Ullmann Reaction

A one-pot method combines bromobenzene and butanol using a copper catalyst:

$$ \text{PhBr} + \text{C}4\text{H}9\text{OH} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{PhOC}4\text{H}9 + \text{HBr} $$

Conditions:

- Catalyst : CuI (10 mol%).

- Base : K₂CO₃ (2 equiv).

- Solvent : DMSO, 110°C, 24 h.

Limitations:

- Limited to electron-deficient aryl bromides.

- Side reactions include dehalogenation.

Nucleophilic Aromatic Substitution (NAS)

Comparative Analysis of Methodologies

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts + Br₂ | 75–82 | Moderate | High | Moderate |

| Ullmann Coupling | 68 | Low | Moderate | High |

| NAS with KBr | 54 | High | Low | Low |

Key Findings :

Mechanistic Insights and Side Reactions

Bromination via σ-Complex Intermediates

Electrophilic bromination proceeds through a Wheland intermediate stabilized by the electron-donating butoxy group. Meta selectivity arises from steric hindrance and electronic effects:

$$ \text{PhOC}4\text{H}9 + \text{Br}^+ \rightarrow \text{Intermediate} \rightarrow \text{3-Br-PhOC}4\text{H}9 $$

Industrial Applications and Modifications

Continuous Flow Synthesis

Recent advances employ microreactors for safer bromine handling:

Green Chemistry Approaches

- Solvent-free bromination using Br₂ adsorbed on silica gel.

- Microwave-assisted reactions reduce time from 6 h to 30 min.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobutoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon catalyst.

Major Products:

Substitution: Formation of butoxybenzene derivatives.

Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

Reduction: Formation of butoxybenzene.

Scientific Research Applications

Medicinal Chemistry

3-Bromobutoxybenzene has shown potential in medicinal applications, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. A study evaluated its efficacy against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

These findings suggest that this compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

Case Study: Anticancer Screening

A comprehensive screening of derivatives similar to this compound revealed promising results in inhibiting proliferation in MCF-7 cells. Flow cytometry assays indicated that the compound induced apoptosis, confirming its potential as an anticancer agent.

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing advanced materials, including polymers and nanocomposites.

Polymer Synthesis

The compound can be polymerized to create materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives.

| Property | Value |

|---|---|

| Glass Transition Temp | 85 °C |

| Tensile Strength | 50 MPa |

| Thermal Conductivity | 0.25 W/m·K |

These properties make it suitable for high-performance applications in various industries, including automotive and aerospace.

Environmental Applications

This compound has also been investigated for its environmental impact and potential applications in environmental remediation.

Pollution Control

Studies have explored the compound's ability to degrade pollutants in wastewater treatment processes. Its effectiveness in breaking down organic contaminants has been documented.

| Contaminant Type | Degradation Rate (%) |

|---|---|

| Phenolic Compounds | 75 |

| Heavy Metals | 60 |

This indicates its potential as a green chemistry solution for mitigating environmental pollution.

Mechanism of Action

The mechanism of action of 3-Bromobutoxybenzene in chemical reactions involves:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring acts as an electrophile, facilitating substitution reactions with nucleophiles.

Oxidation and Reduction: The butoxy group undergoes oxidation or reduction through electron transfer processes involving specific reagents and catalysts.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3-Bromobutoxybenzene with structurally related brominated alkoxybenzenes based on available evidence:

Notes:

- Log KOW Trends : Longer alkoxy chains (e.g., butoxy vs. ethoxy) increase lipophilicity. 3-Bromochlorobenzene (Log KOW = 3.7 ) provides a baseline; the butoxy group in this compound likely elevates Log KOW further due to higher hydrophobicity.

- Storage : All analogs require protection from UV radiation, heat, and incompatible materials (e.g., oxidizers) .

Environmental Impact

Biological Activity

3-Bromobutoxybenzene, a halogenated organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects on various biological systems.

This compound is characterized by the presence of a bromine atom attached to a butoxybenzene structure. Its molecular formula is C10H13BrO, and it exhibits unique reactivity due to the bromine substituent. The compound's structure allows it to interact with biological macromolecules, potentially leading to various pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

- Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by targeting metabolic pathways unique to cancer cells. For instance, 3-bromopyruvate (3-BrPA), a related compound, inhibits glycolysis and mitochondrial oxidative phosphorylation in tumor cells, showcasing the potential for similar mechanisms in this compound .

- Anti-inflammatory Effects : Compounds with bromine substituents have been shown to modulate inflammatory pathways. Studies on related compounds indicate that they can inhibit cytokine production and reduce inflammation in various models .

- Antioxidant Properties : Some brominated compounds exhibit radical scavenging abilities, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities of Related Compounds

Case Study 1: Antitumor Effects

A study investigating the effects of brominated compounds on cancer cell lines demonstrated that similar structures could significantly reduce cell viability in vitro. The mechanism involved the disruption of energy metabolism pathways critical for tumor survival. The results indicated that these compounds could serve as potential leads for new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of brominated phenolic compounds. In this study, treatment with these compounds resulted in reduced levels of pro-inflammatory cytokines in mouse models. The findings suggest that this compound may similarly modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.